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Introduction
FR900359 is a potent and selective inhibitor of the Gαq/11/14 family of G proteins.[1][2][3] This

cyclic depsipeptide, originally isolated from the plant Ardisia crenata, functions as a guanine

nucleotide dissociation inhibitor (GDI).[2][4][5] By binding to the Gα subunit, FR900359
prevents the exchange of GDP for GTP, thereby locking the G protein in its inactive state and

blocking downstream signaling.[2][4][6] This unique mechanism of action makes FR900359 an

invaluable tool for investigating Gq-mediated signaling pathways and a potential therapeutic

agent for diseases driven by aberrant Gq activity, such as uveal melanoma.[1][6][7]

These application notes provide detailed protocols for utilizing FR900359 in various cell

culture-based assays to study its effects on cell signaling, proliferation, and apoptosis.
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Assay Type
Cell
Line/System

Target
IC50 / Effective
Concentration

Reference

GTPγS Binding

Inhibition

Purified Gαq and

Gαq-Q209L
Gαq/11 ~75 nM [5][7]

ERK1/2

Phosphorylation

Inhibition

Uveal Melanoma

Cells
Gαq/11 Signaling

Effective at 1.0

µM (5 min)
[3]

YAP Nuclear

Localization

Inhibition

Uveal Melanoma

Cells
Gαq/11 Signaling

Effective as low

as 0.1 nM (6

hours)

[7]

Cell Growth

Inhibition

B16 Melanoma

Cells
Cell Proliferation

Concentration-

dependent (0-10

µM, 24 hours)

[3]

Apoptosis

Induction

92.1 Uveal

Melanoma Cells
Apoptosis

Significant at 1.0

µM (24 hours)
[3][5]

Cell Cycle Arrest
Melanoma Cells

with Gq tone
Cell Cycle 10 nM (72 hours) [3]

Signaling Pathway
FR900359 selectively inhibits the Gq/11/14 family of G proteins, preventing their activation by

G protein-coupled receptors (GPCRs). This blockade has significant downstream

consequences, most notably on the Phospholipase C (PLC) and Mitogen-Activated Protein

Kinase (MAPK) pathways. In cancer cells, particularly uveal melanoma with activating

GNAQ/GNA11 mutations, FR900359 has been shown to inhibit ERK phosphorylation and

prevent the nuclear translocation of YAP, a key transcriptional regulator involved in cell

proliferation and survival.[2][7]
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Caption: FR900359 inhibits Gq/11 signaling.

Experimental Protocols
General Guidelines for Cell Culture

Cell Line Maintenance: Uveal melanoma cell lines (e.g., 92.1, OMM1.3, UM002B) or other

relevant cell lines should be cultured in their recommended media, typically supplemented

with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]

Incubation: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[8]

Note: Some melanoma cell lines may have specific temperature requirements.[8]

FR900359 Preparation: Prepare a stock solution of FR900359 in a suitable solvent, such as

DMSO. Further dilutions should be made in culture medium to the desired final

concentrations. A vehicle control (DMSO) should be included in all experiments.

Protocol 1: Western Blot for ERK1/2 Phosphorylation
This protocol is designed to assess the effect of FR900359 on the MAPK/ERK signaling

pathway.

Materials:

Cells of interest cultured in 6-well plates
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FR900359

Serum-free medium

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

Serum Starvation: Replace the medium with serum-free medium and incubate for 24 hours

to reduce basal signaling.

FR900359 Treatment: Treat the cells with varying concentrations of FR900359 (e.g., 0.1 µM,

1 µM, 10 µM) or vehicle control for 1 hour.

Stimulation: Stimulate the Gq pathway by adding an appropriate agonist (e.g., carbachol for

muscarinic receptors) for 5-10 minutes.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Western Blotting:

Load equal amounts of protein onto an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Analysis: Quantify the band intensities and normalize the levels of phospho-ERK1/2 to total-

ERK1/2.
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Caption: Western blot workflow for p-ERK.
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Protocol 2: Immunofluorescence for YAP Nuclear
Localization
This protocol allows for the visualization of YAP translocation from the nucleus to the cytoplasm

upon FR900359 treatment.

Materials:

Cells cultured on glass coverslips in a 24-well plate

FR900359

4% Paraformaldehyde (PFA) in PBS

0.25% Triton X-100 in PBS

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody (anti-YAP)

Fluorophore-conjugated secondary antibody

DAPI

Mounting medium

Procedure:

Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

Treatment: Treat the cells with FR900359 (e.g., 0.1 nM to 1 µM) or vehicle for 6 hours.[7]

Fixation: Wash with PBS and fix the cells with 4% PFA for 15 minutes.

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

Blocking: Wash with PBS and block with blocking buffer for 1 hour.
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Primary Antibody Incubation: Incubate with the anti-YAP primary antibody in blocking buffer

overnight at 4°C.

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-

conjugated secondary antibody in blocking buffer for 1 hour at room temperature, protected

from light.

Counterstaining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.

Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting

medium.

Imaging: Visualize the cells using a fluorescence microscope and capture images. Analyze

the subcellular localization of YAP.

Protocol 3: Flow Cytometry for Apoptosis (Caspase-3/7
Activation)
This protocol quantifies the percentage of apoptotic cells following FR900359 treatment by

measuring the activity of caspases 3 and 7.[5]

Materials:

Cells cultured in 6-well plates

FR900359

Caspase-3/7 detection reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with FR900359 (e.g., 1 µM)

or vehicle for 24 hours.[3][5]

Harvesting: Harvest the cells, including any floating cells in the medium.
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Staining: Resuspend the cells in PBS containing the Caspase-3/7 detection reagent

according to the manufacturer's instructions.

Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[5]

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity

of the detection reagent is proportional to caspase-3/7 activity.

Analysis: Gate the cell populations to determine the percentage of apoptotic (caspase-3/7

positive) cells.

Protocol 4: Cell Cycle Analysis by Propidium Iodide
Staining
This protocol assesses the effect of FR900359 on cell cycle distribution.

Materials:

Cells cultured in 6-well plates

FR900359

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed cells and treat with FR900359 (e.g., 10 nM) or vehicle for

72 hours.[3]

Harvesting: Harvest the cells by trypsinization.

Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol

while vortexing. Store at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the

cell pellet in PI staining solution.

Incubation: Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry: Analyze the cells using a flow cytometer.

Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S,

and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would indicate a

G1 cell cycle arrest.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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